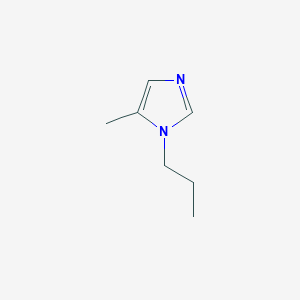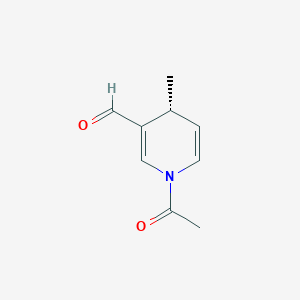![molecular formula C9H14O2 B116001 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane CAS No. 156049-56-8](/img/structure/B116001.png)
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane is not fully understood. However, it has been reported to have antioxidant properties and can scavenge free radicals in the body. It can also inhibit the production of inflammatory cytokines, which can lead to neuroinflammation.
Biochemical and Physiological Effects
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane has been reported to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It can also increase the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane in lab experiments is its high purity and good yields. This makes it easier to work with and ensures that the results obtained are reliable. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results obtained.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane. One direction is to further investigate its mechanism of action and how it can be used to develop new drugs for the treatment of neurological disorders. Another direction is to study its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method yields high purity and good yields, and it has been reported to have neuroprotective effects. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane involves the reaction of 2-(2-Methylidenecyclopropyl)ethanol with 1,3-dioxolane in the presence of a strong acid catalyst. This method has been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane has been studied for its potential applications in various fields of scientific research. One such application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been reported to have neuroprotective effects and can prevent the death of brain cells.
Eigenschaften
CAS-Nummer |
156049-56-8 |
|---|---|
Produktname |
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-[2-(2-methylidenecyclopropyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-7-6-8(7)2-3-9-10-4-5-11-9/h8-9H,1-6H2 |
InChI-Schlüssel |
VMSJLTGEFRTRMW-UHFFFAOYSA-N |
SMILES |
C=C1CC1CCC2OCCO2 |
Kanonische SMILES |
C=C1CC1CCC2OCCO2 |
Synonyme |
1,3-Dioxolane, 2-[2-(methylenecyclopropyl)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



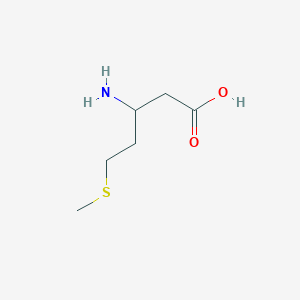
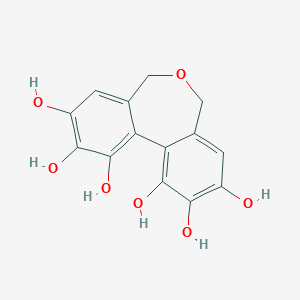
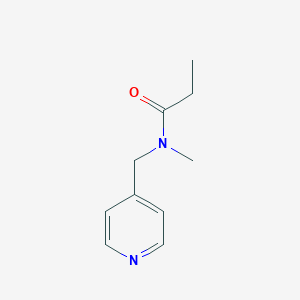
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
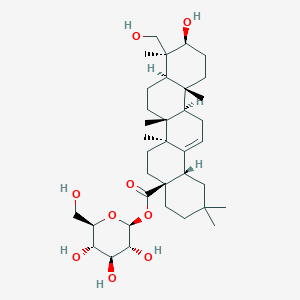

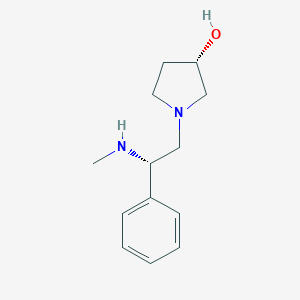



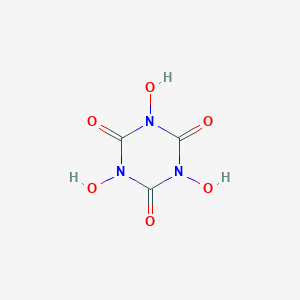
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
